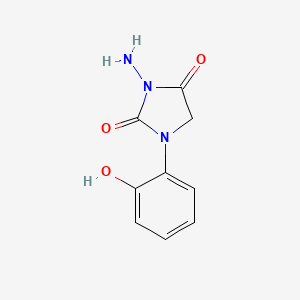

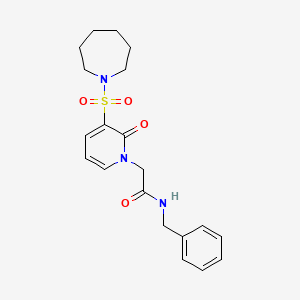

![molecular formula C19H14Cl2N2O2S B2894966 2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 391867-90-6](/img/structure/B2894966.png)

2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide, commonly known as DNTA, is a synthetic compound used in various scientific research applications. It is a derivative of the herbicide 2,4-D and belongs to the class of phenoxyacetic acid herbicides. DNTA has been extensively studied for its biochemical and physiological effects and has shown promising results in various fields of research.

Scientific Research Applications

Antibacterial Activities

A series of derivatives of 2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide have been synthesized and evaluated for their antibacterial properties. The compounds demonstrated in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest a potential application in developing new antibacterial agents to combat resistant bacterial strains (Juddhawala, Parekh, & Rawal, 2011).

Antitumor Activity

Derivatives bearing different heterocyclic ring systems synthesized from the compound were screened for potential antitumor activity. The screening involved in vitro assays against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential as leads for developing new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activities

Research has also focused on evaluating the antimicrobial properties of synthesized derivatives. These studies have revealed that certain derivatives possess significant activity against a range of microbial species, including mycobacteria, Gram-positive bacteria, and fungi. This suggests a potential for developing new antimicrobial agents to address the increasing problem of drug-resistant infections (Krátký, Vinšová, & Stolaříková, 2017).

Chemical Reactivity and Biological Activity

A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, including the compound , evaluated their coordination ability, chemical reactivity, and biological activities. The study suggested that these molecules show potential coordination ability, varying chemical reactivity with substitution position, and remarkable biological activities, indicating their pharmacological importance and the need for further investigations (Kumar & MisraNeeraj, 2014).

Mechanism of Action

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .

Mode of Action

As a synthetic auxin, this compound likely mimics the action of natural auxins. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to curling of the stem, wilting of the leaves, and eventually, plant death .

Biochemical Pathways

The compound likely affects the auxin signaling pathway, which regulates various aspects of plant growth and development. The uncontrolled growth induced by the compound can disrupt normal cellular processes and lead to the death of the plant .

Pharmacokinetics

Its bioavailability would depend on factors such as its solubility, stability, and the plant’s metabolic processes .

Result of Action

The compound induces uncontrolled and unsustainable growth in plants, leading to morphological changes such as stem curling and leaf wilting. These changes disrupt normal cellular processes and eventually lead to the death of the plant .

Action Environment

Environmental factors such as temperature, light, and soil pH can influence the action, efficacy, and stability of the compound. For example, certain environmental conditions might enhance the absorption and transportation of the compound within the plant, thereby increasing its efficacy .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 2-(2,4-Dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a certain degree of stability, but it can also undergo degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Some studies have observed threshold effects, while others have reported toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2S/c20-12-6-7-15(14(21)9-12)25-10-17(24)22-19-23-18-13-4-2-1-3-11(13)5-8-16(18)26-19/h1-4,6-7,9H,5,8,10H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPXZBNWNIMQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

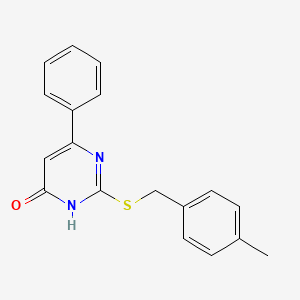

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

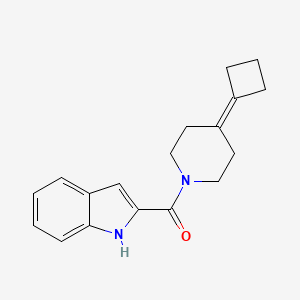

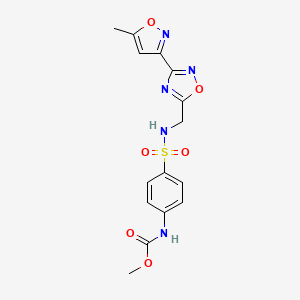

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)

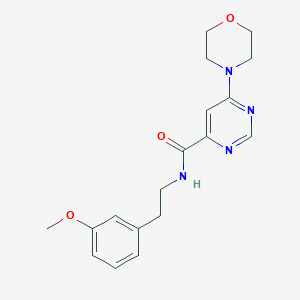

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)

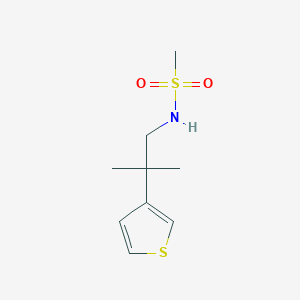

![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)

![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)